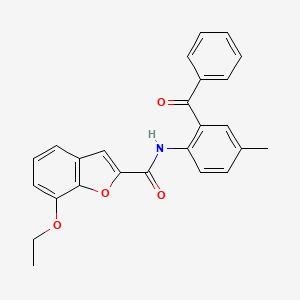

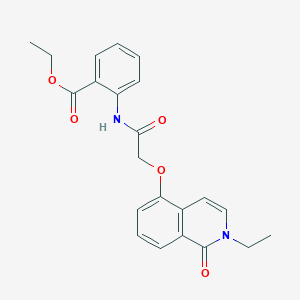

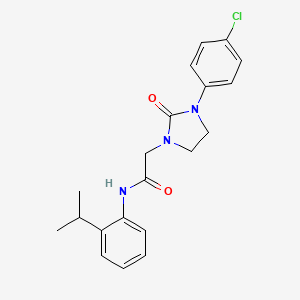

N-(2-benzoyl-4-methylphenyl)-7-ethoxybenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-7-ethoxybenzofuran-2-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity Evaluation A study on the synthesis and anticancer evaluation of similar benzamide derivatives showcased their potential against several cancer cell lines. These compounds, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, were evaluated for their anticancer activities against MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) cell lines. Several derivatives exhibited significant anticancer activities, highlighting the role of benzamide derivatives in cancer research (Ravinaik et al., 2021).

Neuroprotective Activity and Alzheimer's Disease Treatment Another area of research involves the development of compounds for treating neurodegenerative diseases like Alzheimer's. For example, a series of 5-aroylindolyl-substituted hydroxamic acids demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), showing promise in decreasing tau protein phosphorylation and aggregation. These compounds offer neuroprotective activity and potential treatment avenues for Alzheimer's disease (Lee et al., 2018).

Synthesis and Chemical Methodology Improvement Research also extends to the synthesis of novel chemical entities and methodologies. One study demonstrated the efficiency of OxymaPure/DIC in synthesizing α-ketoamide derivatives, showcasing advancements in chemical synthesis techniques. Such methodologies are crucial for creating diverse compounds for various research applications, including the study of N-(2-benzoyl-4-methylphenyl)-7-ethoxybenzofuran-2-carboxamide derivatives (El‐Faham et al., 2013).

PARP-1 Inhibition for Cancer Therapy Benzofuran-7-carboxamide derivatives have been studied as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), a target for cancer therapy. These studies contribute to the understanding of structure-activity relationships and optimize the potency of such compounds for therapeutic use (Lee et al., 2012).

In Vivo Diuretic Activity Furthermore, research on biphenyl benzothiazole-2-carboxamide derivatives, which are structurally related to N-(2-benzoyl-4-methylphenyl)-7-ethoxybenzofuran-2-carboxamide, revealed promising diuretic activity in vivo. Such studies underscore the potential for developing new therapeutic agents based on the benzamide scaffold (Yar & Ansari, 2009).

properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-7-ethoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-3-29-21-11-7-10-18-15-22(30-24(18)21)25(28)26-20-13-12-16(2)14-19(20)23(27)17-8-5-4-6-9-17/h4-15H,3H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVQSTWNHSOXRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

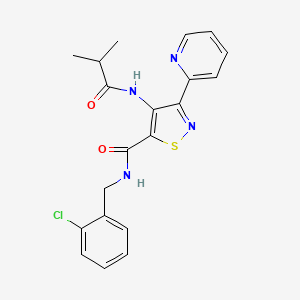

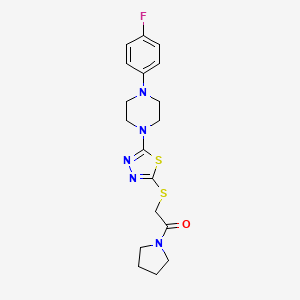

![(2,6-difluorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2890254.png)

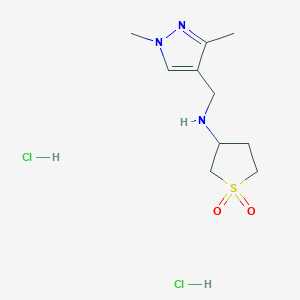

![8-[(E)-but-2-enyl]sulfanyl-3-methyl-7-octylpurine-2,6-dione](/img/structure/B2890258.png)

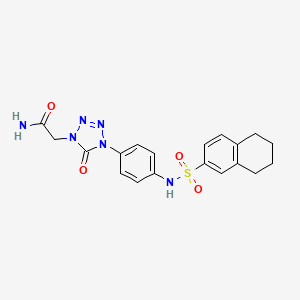

![2-(Cyclopentylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2890265.png)

![N-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2890267.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2890274.png)